4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” is complex. It includes a morpholinopyrimidine core, which is a common structure in many bioactive compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the morpholinopyrimidine core include a density of 1.4±0.1 g/cm3, boiling point of 324.3±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of compounds incorporating benzenesulfonamide moiety for antimicrobial properties. For instance, a study on novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising activity against Mycobacterium tuberculosis, highlighting the potential of benzenesulfonamide derivatives in treating tuberculosis (Ghorab et al., 2017).
Enzyme Inhibition
Compounds with benzenesulfonamide structures have been investigated for their inhibitory effects on various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. A study reported moderate to potent inhibitory activities for benzenesulfonamides incorporating triazine moieties against these enzymes, suggesting their potential in developing treatments for Alzheimer's and related conditions (Lolak et al., 2020).
Anti-tumor Activity
The exploration of benzenesulfonamide derivatives extends into anticancer research, with various compounds evaluated for their potential to inhibit tumor growth. Notably, some benzenesulfonamide derivatives have shown promising anti-breast cancer activities, indicating their potential as therapeutic agents in oncology. Molecular docking studies have supported these findings, suggesting interactions with key receptors involved in cancer progression (Kumar et al., 2021).
Cyclin-Dependent Kinase 2 Inhibition
Pyrimidine-benzenesulfonamide derivatives have been designed and evaluated for their inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Molecular docking simulations have been utilized to guide the synthesis of these compounds, which were then tested for their anti-proliferative activity against cultured human cell lines. This research suggests the potential of benzenesulfonamide derivatives in developing treatments targeting cancer cell proliferation (Fathalla et al., 2012).
Future Directions
The future directions of research on “4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for inflammation-associated disorders .
properties
IUPAC Name |
4-butoxy-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-3-4-11-28-18-5-7-19(8-6-18)29(25,26)21-15-17-14-16(2)22-20(23-17)24-9-12-27-13-10-24/h5-8,14,21H,3-4,9-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAABVWUSNHAHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide |
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